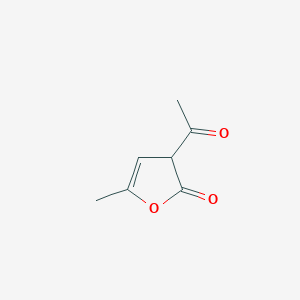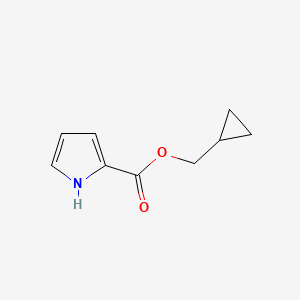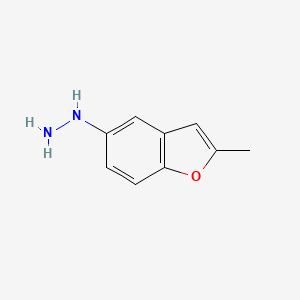
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one is a chiral compound with a unique structure that includes a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-3,3-dimethylbutanoic acid with isopropylamine, followed by cyclization using a dehydrating agent such as thionyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, influencing their activity. The isopropyl and dimethyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-Iododihydro-2,4 (1H,3H)-pyrimidinedione: This compound shares a similar pyrrolidinone structure but differs in its functional groups and reactivity.
(4S,5S)-1,2-dithiane-4,5-diol: Another compound with a similar ring structure but different substituents.
Uniqueness
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(5S)-4-hydroxy-3,3-dimethyl-5-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-5(2)6-7(11)9(3,4)8(12)10-6/h5-7,11H,1-4H3,(H,10,12)/t6-,7?/m0/s1 |
InChI Key |
NZMMYSFWNNKXTI-PKPIPKONSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(C(C(=O)N1)(C)C)O |
Canonical SMILES |
CC(C)C1C(C(C(=O)N1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)



![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)

![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)





